Cas no 1584-58-3 (4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide)
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Toluenesulfonyl-(3-trifluoromethylanilide)
- 4-methyl-N-[3-(trifluoromethyl)phenyl]-
- [(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amine
- 3-triflouromethyl-N-tosylbenzenamine
- 4-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- 4-methyl-N-(3-trifluoromethylphenyl)benzenesulfonamide
- 4-methyl-N-(3-trifluoromethyl-phenyl)benzenesulfonamide
- 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulphonamide
- AC1LHFUE
- BEN112
- CHEMBL1170012
- CTK
- F3127-0685
- N-(3-trifluoromethylphenyl)-p-toluenesulfonamide
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- CS-0281423
- Z45636006
- STK053880
- DTXSID90356922
- MFCD00245086
- VU0509894-1
- LAQWXSZWFLYJOE-UHFFFAOYSA-N
- 1584-58-3
- SB82808
- 4-Toluenesulphonyl-(3-trifluoromethylanilide)
- MS-6893
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE
- BDBM50321446
- AKOS000383788
-
- MDL: MFCD00245086
- Inchi: 1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3
- InChI Key: LAQWXSZWFLYJOE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1C=CC=C(C(F)(F)F)C=1)(=O)=O
Computed Properties
- Exact Mass: 315.05408429g/mol
- Monoisotopic Mass: 315.05408429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54.6Ų
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M333358-10mg |
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
1584-58-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M333358-50mg |
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
1584-58-3 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M333358-100mg |
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
1584-58-3 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Apollo Scientific | PC6301-1g |
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulphonamide |
1584-58-3 | 1g |
£175.00 | 2024-05-25 | ||
| abcr | AB161374-1 g |
4-Toluenesulphonyl-(3-trifluoromethylanilide); . |
1584-58-3 | 1g |
€132.50 | 2023-05-08 | ||
| abcr | AB161374-2 g |
4-Toluenesulphonyl-(3-trifluoromethylanilide); . |
1584-58-3 | 2g |
€167.50 | 2023-05-08 | ||
| abcr | AB161374-5 g |
4-Toluenesulphonyl-(3-trifluoromethylanilide); . |
1584-58-3 | 5g |
€290.00 | 2023-05-08 | ||
| abcr | AB161374-10 g |
4-Toluenesulphonyl-(3-trifluoromethylanilide); . |
1584-58-3 | 10g |
€325.00 | 2023-05-08 | ||
| Life Chemicals | F3127-0685-2μmol |
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
1584-58-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3127-0685-5μmol |
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
1584-58-3 | 90%+ | 5μl |
$63.0 | 2023-07-05 |
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
4-Methyl-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide (CAS No: 1584-58-3)
4-Methyl-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide, commonly referred to by its CAS number 1584-58-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a sulfonamide group with a trifluoromethyl-substituted aromatic ring and a methyl group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The sulfonamide group in this compound plays a crucial role in its chemical behavior. Sulfonamides are known for their ability to act as leaving groups in substitution reactions, making them useful in the synthesis of other compounds. Additionally, the presence of the trifluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity of the molecule and its interactions with other substances. This makes 4-Methyl-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide a promising candidate for applications in drug design, where fine-tuning molecular interactions is essential.
Recent studies have highlighted the potential of this compound in the development of new therapeutic agents. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors involved in disease pathways. For instance, its ability to modulate kinase activity has been investigated, suggesting its potential use in anti-cancer drug development.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. The combination of electron-withdrawing groups and aromatic rings can lead to materials with unique electronic properties, making them suitable for use in advanced materials such as semiconductors or sensors.
The synthesis of 4-Methyl-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide typically involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.
In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions. Its solubility characteristics make it suitable for use in various solvents commonly employed in organic synthesis and analytical techniques such as high-performance liquid chromatography (HPLC).
The structural features of this compound also make it amenable to further functionalization. By modifying substituents on the aromatic rings or altering the sulfonamide group, chemists can tailor the molecule's properties for specific applications. This flexibility underscores its importance as a versatile building block in organic synthesis.
From an environmental perspective, understanding the fate and transport of CAS No: 1584-58-3 is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo biodegradation, though further research is needed to fully characterize its environmental behavior.
In conclusion, 4-Methyl-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide (CAS No: 1584-58-3) is a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique structure and chemical properties continue to drive innovative research, positioning it as a key player in both academic and industrial settings.
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